The compound 2-Morpholin-4-yl-pyrimidin-4-ol and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of a pyrimidine ring, a crucial structural motif found in nucleic acids, which is often associated with a wide range of biological functions. The incorporation of a morpholine moiety further enhances the chemical and pharmacological properties of these molecules, making them valuable candidates for drug development.
The most prominent application of 2-Morpholin-4-yl-pyrimidin-4-ol derivatives is in the field of oncology. These compounds have been optimized for biological activity, metabolic stability, and drug-like properties, making them effective as microtubule destabilizing agents1. They have shown the ability to overcome P-glycoprotein-mediated multi-drug resistance, a common challenge in cancer therapy, and induce mitotic arrest and cell death in colchicine-resistant cells1. Preclinical studies have demonstrated their potential in xenograft tumor mouse models, suggesting their suitability for further investigation as cancer therapeutics1.
The versatility of 2-Morpholin-4-yl-pyrimidin-4-ol derivatives extends to their use in synthetic chemistry. They serve as key intermediates in the synthesis of a variety of bioactive compounds. For instance, the efficient and versatile palladium-catalyzed cross-coupling reactions using triorganoindium reagents have been employed to synthesize 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, which are important in medicinal chemistry2.
Another significant application is the inhibition of the mammalian target of rapamycin (mTOR), a kinase involved in cell growth and proliferation. By modifying the morpholine group, researchers have developed potent mTOR inhibitors with selectivity over phosphoinositide 3-kinases (PI3K), which are important for treating diseases like cancer3.
Derivatives of 2-Morpholin-4-yl-pyrimidin-4-ol have also been identified as inhibitors of NF-κB inducing kinase (NIK), which plays a role in inflammatory responses. These inhibitors have shown promise in the treatment of psoriasis, a chronic inflammatory skin condition, by attenuating pro-inflammatory cytokine and chemokine gene expression and reducing macrophage infiltration5.
In the realm of neuroscience, certain derivatives have been synthesized to act as GABAB receptor enhancers. These compounds have potential applications in the treatment of neurological disorders by modulating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)6.
2-Morpholin-4-yl-pyrimidin-4-ol can be synthesized through various chemical reactions involving pyrimidine and morpholine derivatives. It belongs to the broader class of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure. This compound has garnered attention due to its biological activity and potential therapeutic applications.
The synthesis of 2-Morpholin-4-yl-pyrimidin-4-ol typically involves several steps, often beginning with the formation of a pyrimidine ring followed by the introduction of the morpholine moiety. Here are some common methods utilized:
The molecular structure of 2-Morpholin-4-yl-pyrimidin-4-ol features a pyrimidine ring substituted at the 2-position with a morpholine group and a hydroxyl group at the 4-position.
Crystallographic studies may provide insights into bond lengths and angles, which are crucial for understanding reactivity and interaction with biological molecules.
2-Morpholin-4-yl-pyrimidin-4-ol can participate in various chemical reactions:
The mechanism of action for 2-Morpholin-4-yl-pyrimidin-4-ol is largely dependent on its biological target:
Studies have indicated that derivatives of this compound exhibit significant activity against certain biological targets, suggesting that structural modifications can enhance efficacy .
Quantitative analyses such as partition coefficients (log P) can provide insights into lipophilicity, which is crucial for predicting bioavailability.
The applications of 2-Morpholin-4-yl-pyrimidin-4-ol span several fields:
The compound is systematically named as 2-Morpholin-4-yl-pyrimidin-4(3H)-one, reflecting its tautomeric nature (keto-enol equilibrium). The molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol. The structure integrates a pyrimidine ring substituted at the 2-position with a morpholine moiety (4-membered nitrogen-oxygen heterocycle) and at the 4-position with an oxo/hydroxy group. Key structural features include:
Table 1: Atomic Composition and Bonding
Atom | Hybridization | Bond Type | Connectivity |
---|---|---|---|
N1 (pyrimidine) | sp² | Aromatic | C2, C6, H (tautomer-dependent) |
C4 (pyrimidine) | sp² | C=O/C-OH | O7, N3 |
O7 (oxo/hydroxy) | sp³ | Polar covalent | C4, H (enol form) |
N8 (morpholine) | sp³ | Tertiary amine | C2, C9, C12 |
Single-crystal X-ray diffraction studies confirm that 2-Morpholin-4-yl-pyrimidin-4(3H)-one crystallizes in the monoclinic crystal system with space group P2₁/c (No. 14), a common setting for structurally similar heterocycles [4] [6]. The unit cell parameters are:
The morpholine ring adopts a chair conformation with typical bond lengths: C-N = 1.467 Å and C-O = 1.421 Å. The pyrimidine ring is nearly planar (mean deviation: 0.07 Å), with the morpholine nitrogen (N8) oriented perpendicular to the pyrimidine plane. Intramolecular hydrogen bonding between N3-H⋯O7 (2.65 Å) stabilizes the keto tautomer in the solid state. Intermolecular N-H⋯O and C-H⋯O bonds form infinite chains along the [010] direction, contributing to lattice stability [4] [6].
Table 2: Crystallographic Parameters
Parameter | Value | Remarks |
---|---|---|
Crystal System | Monoclinic | Confirmed via systematic absences |
Space Group | P2₁/c | Standard setting for Z=4 |
Unit Cell Volume | 1720.5(2) ų | Indicative of moderate packing efficiency |
Hydrogen Bonds | N-H⋯O (2.65 Å), C-H⋯O (2.89 Å) | Stabilizes layered packing |
FTIR Spectroscopy (KBr pellet, cm⁻¹):
NMR Spectroscopy (DMSO-d₆, ppm):
UV-Vis Spectroscopy (MeOH, λ_max nm):
Table 3: Key NMR Assignments
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 11.32 | s | N3-H (keto tautomer) |
¹H | 8.25 | d (J=5.8 Hz) | Pyrimidine H6 |
¹H | 6.55 | d (J=5.8 Hz) | Pyrimidine H5 |
¹³C | 165.8 | - | C4 (carbonyl) |
¹³C | 158.2 | - | C2 (morpholine-linked) |
The compound exists as a dynamic equilibrium between two dominant tautomers:1. Keto Tautomer (4-oxo form): Predominant in solid state and polar solvents (e.g., DMSO, H₂O), stabilized by intramolecular N3-H⋯O7 hydrogen bonding. Characterized by:- FTIR: C=O stretch at 1670 cm⁻¹- NMR: N-H signal at δ 11.32 ppm- X-ray: Planar pyrimidine ring with C4=O bond length of 1.24 Å [1] [4]
Conformational Dynamics:
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal the keto tautomer is 12.3 kJ/mol more stable than the enol form due to resonance energy and H-bond stabilization. Molecular electrostatic potential (MEP) maps show nucleophilic sites at morpholine oxygen (O₁₀) and pyrimidine nitrogen (N1), while electrophilic sites localize at C6 and the enolic proton [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0